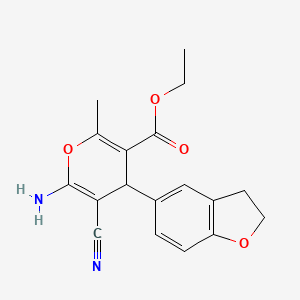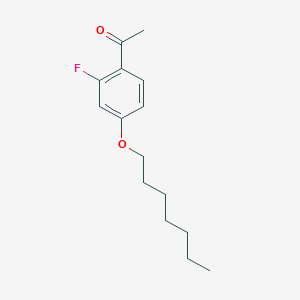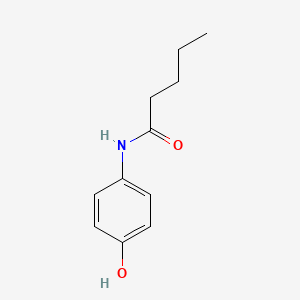
N-(4-羟基苯基)戊酰胺
描述
“N-(4-hydroxyphenyl)pentanamide” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a Monoisotopic mass of 193.110275 Da .
Molecular Structure Analysis
The InChI code for “N-(4-hydroxyphenyl)pentanamide” is 1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“N-(4-hydroxyphenyl)pentanamide” has a molecular weight of 193.24200 . The compound has a PSA of 49.33000 and a LogP of 2.59390 .科学研究应用
抗癌潜力
N-(4-羟基苯基)戊酰胺,也称为非利酮或4HPR,显示出作为抗癌药物的潜力。特别是,在与顺铂联合使用时,它已显示出对卵巢癌异种移植物的疗效,暗示了其在治疗上皮性卵巢肿瘤中的潜在作用 (Formelli & Cleris, 1993)。此外,N-(4-羟基苯基)戊酰胺在动物模型中显示出对原发性和转移性前列腺癌的预防效果,表明其在癌症预防中的潜力 (Pollard, Luckert, & Sporn, 1991)。
免疫调节效应
研究还强调了N-(4-羟基苯基)戊酰胺的免疫调节效应,特别是其增强自然杀伤细胞(NK细胞)活性的能力。这种NK细胞活性的增加暗示了可能的免疫增强效应,这可能有助于其抗癌特性 (Villa et al., 1993)。
化学预防应用
N-(4-羟基苯基)戊酰胺已被研究用于其化学预防应用。它已显示出在预防大鼠乳腺癌发展方面的潜力,并且对乳腺上皮具有明显的抗增殖效应 (Moon et al., 1979)。此外,在动物模型中,在切除第一个可触及的肿瘤后抑制随后乳腺肿瘤出现的能力,突显了其作为乳腺疾病化学预防剂的潜力 (Moon et al., 1989)。
在膀胱癌治疗中的应用
研究还表明N-(4-羟基苯基)戊酰胺在治疗膀胱癌中的潜力。尤其是在与阿霉素联合使用时,已显示出膀胱癌在动物模型中诱导凋亡的能力 (Qian et al., 2006)。
药物传递的增强
最近的进展包括开发用于肿瘤靶向的聚合物胶束,这增强了N-(4-羟基苯基)戊酰胺在体内的抗肿瘤效力。这种方法显著增加了化合物的血液浓度和肿瘤积累,展示了改进的抗肿瘤效力和在固体肿瘤治疗中的潜在应用 (Okuda et al., 2009)。
安全和危害
未来方向
“N-(4-hydroxyphenyl)pentanamide” has been involved in various research studies . A compound with a similar structure, “N-(4-hydroxyphenyl)retinamide” or fenretinide, has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This suggests potential future directions for the study and application of “N-(4-hydroxyphenyl)pentanamide”.
作用机制
Target of Action
N-(4-hydroxyphenyl)pentanamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A
Mode of Action
It is known that fenretinide, a related compound, may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Biochemical Pathways
It is known that fenretinide, a related compound, may affect pathways related to cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide, a related compound, accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of fenretinide against breast cancer .
Result of Action
It is known that fenretinide, a related compound, may cause cell death through apoptosis and/or necrosis .
生化分析
Biochemical Properties
N-(4-hydroxyphenyl)pentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuropeptide Y Y1 receptors, which are involved in regulating feeding behavior and energy homeostasis . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of receptor activity. Additionally, N-(4-hydroxyphenyl)pentanamide can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions.
Cellular Effects
N-(4-hydroxyphenyl)pentanamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . By affecting ROS levels, N-(4-hydroxyphenyl)pentanamide can alter cellular responses to stress and other stimuli, impacting cell function and survival.
Molecular Mechanism
The molecular mechanism of action of N-(4-hydroxyphenyl)pentanamide involves its interactions with biomolecules at the molecular level. It can bind to specific receptor sites, leading to changes in receptor conformation and activity. This binding can result in the inhibition or activation of enzymes, altering biochemical pathways and cellular functions. Additionally, N-(4-hydroxyphenyl)pentanamide can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-hydroxyphenyl)pentanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(4-hydroxyphenyl)pentanamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to N-(4-hydroxyphenyl)pentanamide can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)pentanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and enhancing cellular function. At higher doses, N-(4-hydroxyphenyl)pentanamide can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
N-(4-hydroxyphenyl)pentanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the shikimate pathway and phenylpropanoid pathway, which are essential for the biosynthesis of aromatic compounds . By modulating these pathways, N-(4-hydroxyphenyl)pentanamide can affect the production and accumulation of key metabolites.
Transport and Distribution
The transport and distribution of N-(4-hydroxyphenyl)pentanamide within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, N-(4-hydroxyphenyl)pentanamide can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
N-(4-hydroxyphenyl)pentanamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its role in cellular processes.
属性
IUPAC Name |
N-(4-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFUUFLTKLBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364998 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84928-26-7 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



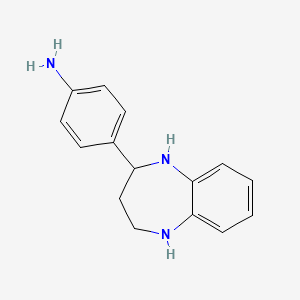
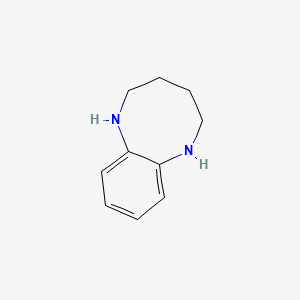
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
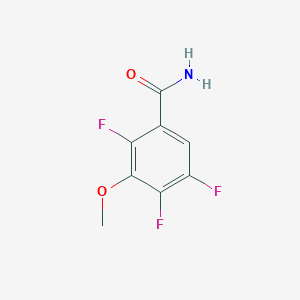
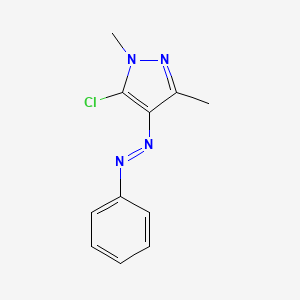


![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)

![N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide](/img/structure/B1620689.png)
